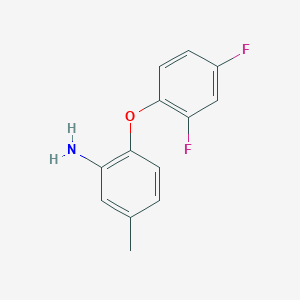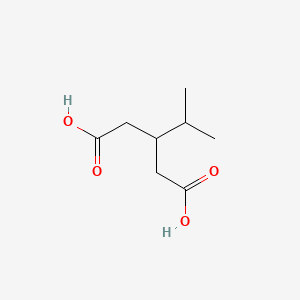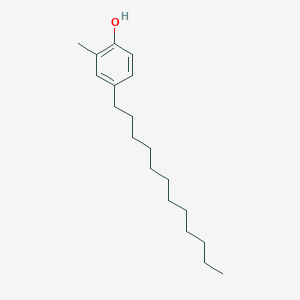
4-Dodecyl-O-cresol
Vue d'ensemble
Description
4-Dodecyl-O-cresol, also known as 4-Lauryl-o-cresol, is a chemical compound with the molecular formula C19H32O . It is a solid at 20 degrees Celsius and has a molecular weight of 276.46 . It is white or colorless to light yellow in appearance .
Molecular Structure Analysis
The 4-Dodecyl-O-cresol molecule contains a total of 52 bonds. There are 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Dodecyl-O-cresol is a solid at 20 degrees Celsius . It has a molecular weight of 276.46 and is soluble in methanol .Applications De Recherche Scientifique
Membrane Contactors for Removal of Contaminants
Witek-Krowiak et al. (2009) explored the use of membrane contactors for the simultaneous removal of p-cresol and Cr(III) ions from water. They utilized a membrane contactor enhanced by micellar solubilization with sodium dodecyl sulfate ions, demonstrating its effectiveness in purifying contaminated water (Witek-Krowiak et al., 2009).
Biodegradation Pathway Discovery
Du et al. (2016) identified a novel biodegradation pathway for 4-cresol in Corynebacterium glutamicum, involving unique enzymes and phosphorylated intermediates. This study enhances understanding of 4-cresol metabolism and its environmental impact (Du et al., 2016).
Soil Flushing of Cresol Contaminants
Gitipour et al. (2014) investigated the effectiveness of soil flushing for removing cresols from contaminated soil using surfactants like sodium dodecyl sulfate. Their findings are significant for environmental remediation strategies (Gitipour et al., 2014).
Surfactant Interactions with Organic Compounds
Ali et al. (2017) studied the interactions between various surfactants, including sodium dodecyl sulfate, and cresol red dye. This research provides insights into the behavior of surfactants in different chemical environments (Ali et al., 2017).
Polymer/Surfactant Complexes for Cresol Separation
이상웅 et al. (1990) focused on the separation of o-cresol using polymer/surfactant complexes. This research contributes to the development of more efficient methods for the separation of specific organic compounds in various applications (이상웅 et al., 1990).
Nanocomposite Adsorbents for Metal Detection
Awual et al. (2015) used 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol in the preparation of a nano-composite adsorbent for detecting and recovering cerium (III) ions in aqueous solutions. This novel approach highlights the potential of using specific organic ligands in environmental monitoring and recovery processes (Awual et al., 2015).
Enhanced Catalytic Activity in Artificial Oxygen Evolving Center
Kinoshita et al. (1998) investigated the impact of amino acid residue model compounds, including p-cresol, on the catalytic activity of an artificial oxygen evolving center. This study provides valuable insights into the role of organic compounds in enhancing the efficiency of catalytic reactions (Kinoshita et al., 1998).
Gas Chromatographic-Mass Spectrometric Analysis in Clinical Research
De Loor et al. (2005) utilized p-cresol in their study to measure its conjugated metabolites in uremic and normal serum. This research is crucial in understanding the metabolic processes in renal failure, highlighting the role of specific compounds in clinical diagnostics (De Loor et al., 2005).
Propriétés
IUPAC Name |
4-dodecyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342118 | |
| Record name | 4-Dodecyl-O-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecyl-O-cresol | |
CAS RN |
29665-59-6 | |
| Record name | 4-Dodecyl-O-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
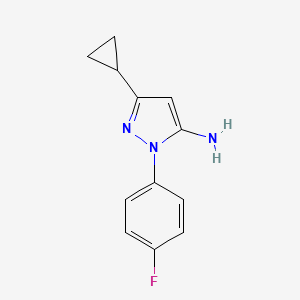
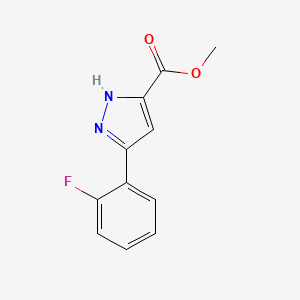
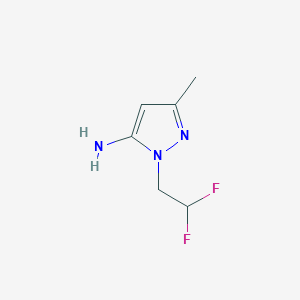
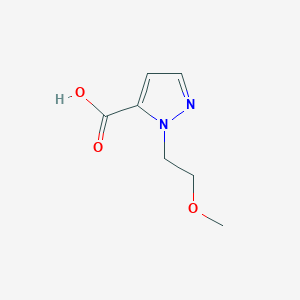
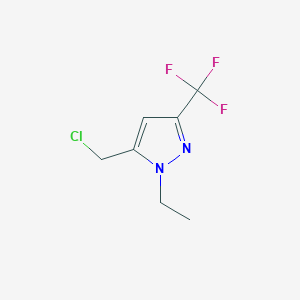
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
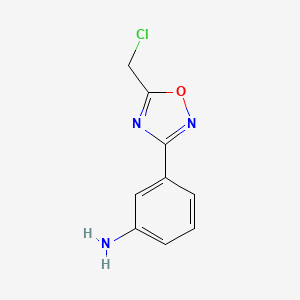
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
